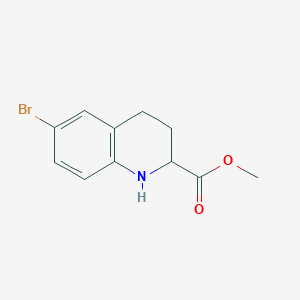

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS No.: 511230-72-1

Cat. No.: VC2004774

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 511230-72-1 |

|---|---|

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3 |

| Standard InChI Key | AUAAQBWEOAMYGG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCC2=C(N1)C=CC(=C2)Br |

| Canonical SMILES | COC(=O)C1CCC2=C(N1)C=CC(=C2)Br |

Introduction

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a heterocyclic organic compound that belongs to the class of quinoline derivatives. It is characterized by a bromine atom at the 6th position and a carboxylate group at the 2nd position of the tetrahydroquinoline ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to its complex molecular structure and reactivity .

Synonyms

-

6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester

-

6-Bromo-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid methyl ester

Synthesis and Production

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves two main steps: bromination and esterification. These processes can be optimized for higher yields and purity through recrystallization or other purification techniques. Industrial production may involve scaling up these laboratory methods using continuous flow reactors to enhance efficiency.

Applications in Medicinal Chemistry

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is investigated for its potential therapeutic effects due to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors that play roles in biological pathways, suggesting potential applications in treating diseases such as cancer. Related tetrahydroquinoline derivatives have shown anticancer activities against several cell lines, including HeLa and MCF7.

Chemical Reactivity

This compound can participate in several chemical reactions, including substitution and oxidation reactions. Common reagents used in these reactions include sodium methoxide for substitution and potassium permanganate for oxidation. The ability to undergo these reactions makes it versatile in synthetic organic chemistry.

Research Findings

Research into quinoline derivatives highlights their potential in drug development. Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate's reactivity is influenced by its functional groups, allowing it to engage in various chemical transformations essential for synthetic applications. While its mechanism of action is not fully elucidated, it is believed to involve interactions with biological targets such as enzymes or receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume